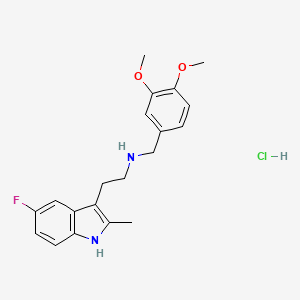

N-(3,4-dimethoxybenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Description

N-(3,4-dimethoxybenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic tryptamine derivative with a substituted indole core and a benzylamine side chain. The compound features a 5-fluoro-2-methylindole moiety linked via an ethanamine bridge to a 3,4-dimethoxybenzyl group, with a hydrochloride salt improving solubility for pharmacological applications. Its synthesis involves condensation of 5-fluoro-2-methyl-1H-indole-3-ethylamine with 3,4-dimethoxybenzaldehyde under reductive amination conditions, followed by hydrochloric acid salt formation . The molecular formula is C₂₀H₂₂FN₂O₂·HCl, with an ESIMS-derived molecular ion peak at m/z 297.16 (M+H⁺) for the free base .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2.ClH/c1-13-16(17-11-15(21)5-6-18(17)23-13)8-9-22-12-14-4-7-19(24-2)20(10-14)25-3;/h4-7,10-11,22-23H,8-9,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKCWRVDOCOCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC(=C(C=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Common Name : this compound

- CAS Number : 1351619-04-9

- Molecular Formula : CHClFNO

- Molecular Weight : 378.9 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways. The presence of the indole structure is indicative of possible interactions with serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

Neuroprotective Effects

In animal models, this compound has shown promise in providing neuroprotection against oxidative stress. This is particularly relevant in conditions such as Parkinson's and Alzheimer's diseases. The compound appears to reduce the levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity.

Case Studies

-

Case Study on Antitumor Efficacy :

A study conducted on MCF7 cells revealed that treatment with the compound at varying concentrations resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis. -

Neuroprotective Study :

In a murine model of neurodegeneration induced by rotenone, administration of the compound significantly improved motor function and reduced neuroinflammation markers compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and indole moieties can enhance selectivity and potency against specific targets:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens on indole | Increased potency against cancer cells |

| Alteration of methoxy groups | Enhanced neuroprotective properties |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of substituted tryptamine derivatives with modifications on the indole ring and benzylamine side chain. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Insights from Structural Modifications

Indole Substitutions: The 5-fluoro group in the primary compound enhances metabolic stability compared to non-halogenated analogs (e.g., unsubstituted tryptamines). Analogs with 7-bromo () or 5-trifluoromethoxy () substitutions exhibit altered electronic profiles, impacting binding to receptors like TRPM8 or serotonin receptors .

Benzylamine Side Chain :

- The 3,4-dimethoxybenzyl group in the primary compound contributes to π-π stacking interactions in receptor binding, a feature absent in simpler ethylamine derivatives (e.g., ’s dopamine hydrochloride) .

- Halogenated benzyl groups (e.g., 2-chloro-6-fluoro in ) introduce steric and electronic effects that may enhance affinity but reduce solubility .

Salt Forms :

- Hydrochloride salts (primary compound, ) are common for improved aqueous solubility, whereas oxalate salts () offer alternative crystallinity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.